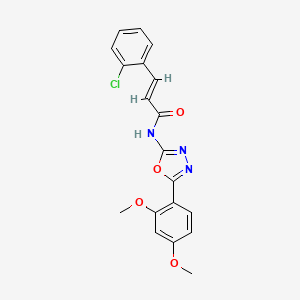
2-(2-Cyclopropylpyrimidin-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Cyclopropylpyrimidin-4-yl)ethanamine” is a chemical compound with the CAS Number: 1340249-35-5 . It has a molecular weight of 163.22 . The IUPAC name for this compound is 2-(2-cyclopropyl-4-pyrimidinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “2-(2-Cyclopropylpyrimidin-4-yl)ethanamine” is 1S/C9H13N3/c10-5-3-8-4-6-11-9(12-8)7-1-2-7/h4,6-7H,1-3,5,10H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Pharmaceutical Development
2-(2-Cyclopropylpyrimidin-4-yl)ethanamine is often explored in pharmaceutical research for its potential as a building block in drug synthesis. Its unique structure allows it to be used in the creation of various therapeutic agents, particularly those targeting neurological and psychiatric disorders. Researchers investigate its efficacy and safety profiles to develop new medications that can address unmet medical needs .
Chemical Synthesis
In the field of chemical synthesis, 2-(2-Cyclopropylpyrimidin-4-yl)ethanamine serves as a versatile intermediate. It is utilized in the synthesis of complex organic molecules, including heterocyclic compounds. Its reactivity and stability make it a valuable component in the development of new synthetic pathways and methodologies, enhancing the efficiency and yield of chemical reactions .
Agricultural Chemistry
This compound is also studied for its potential applications in agricultural chemistry. Researchers explore its use in the synthesis of agrochemicals, such as pesticides and herbicides. The goal is to develop more effective and environmentally friendly solutions for pest and weed control, contributing to sustainable agricultural practices .
Material Science
In material science, 2-(2-Cyclopropylpyrimidin-4-yl)ethanamine is investigated for its role in the development of new materials with unique properties. It can be used in the synthesis of polymers and other advanced materials that have applications in various industries, including electronics, aerospace, and automotive. These materials are often characterized by their enhanced strength, durability, and thermal stability .
Propiedades
IUPAC Name |
2-(2-cyclopropylpyrimidin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-5-3-8-4-6-11-9(12-8)7-1-2-7/h4,6-7H,1-3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNBMHRKPZEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine | |
CAS RN |
1340249-35-5 |
Source


|
| Record name | 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(sec-butyl)-4-(3-{2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2817563.png)
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2817568.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2817569.png)
![N-Benzyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2817571.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)